Payload Potency: Exatecan Exhibits 10-Fold Greater In Vitro Activity Than SN-38
The exatecan payload (DX-8951) demonstrates significantly enhanced potency relative to SN-38, the active metabolite of irinotecan. In vitro cytotoxicity assays reveal that exatecan exhibits approximately 10-fold greater anti-tumor activity than SN-38 [1]. This differential potency is critical for ADC design, as higher payload activity can reduce the required drug-to-antibody ratio (DAR) and minimize off-target toxicity.
| Evidence Dimension | In vitro cytotoxicity (relative potency) |
|---|---|
| Target Compound Data | Exatecan (DX-8951) shows 10-fold higher potency |
| Comparator Or Baseline | SN-38 |
| Quantified Difference | 10-fold higher potency |
| Conditions | In vitro cytotoxicity assays (cell line not specified in source) |
Why This Matters
Higher payload potency allows for lower DAR ADCs with maintained efficacy, potentially improving the therapeutic index and reducing manufacturing complexity.
- [1] Chem17.com. 研究发现,依喜替康(Exatecan)衍生物Dxd的体外抗肿瘤活性达到SN-38的10倍. View Source
